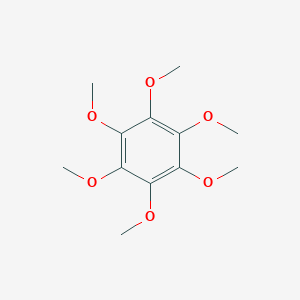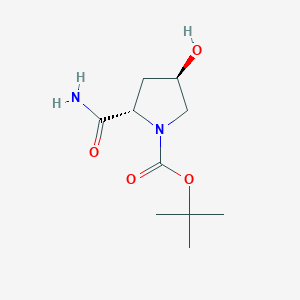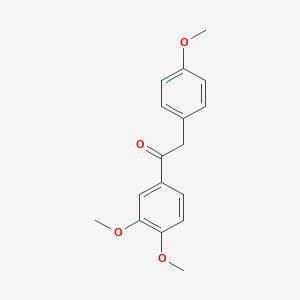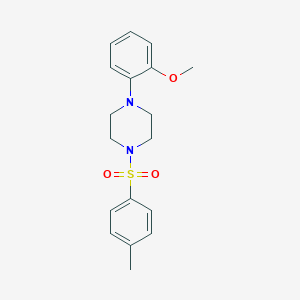
1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine, also known as MTSET, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been shown to have a variety of effects on the biochemical and physiological processes of living organisms. In
Mecanismo De Acción
1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine acts by covalently modifying cysteine residues in proteins. This modification can alter the function of the protein, leading to changes in its activity or localization. The exact mechanism of action of 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine is not fully understood, but it is thought to involve the formation of a disulfide bond between the compound and the protein.
Efectos Bioquímicos Y Fisiológicos
1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine has been shown to have a variety of biochemical and physiological effects, depending on the protein being modified. For example, it has been shown to inhibit the activity of ion channels, leading to changes in cellular excitability. It has also been shown to modify the function of transporters, leading to changes in neurotransmitter uptake and release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine in lab experiments is its high potency and specificity for cysteine residues. This allows researchers to selectively modify the function of specific proteins, without affecting other cellular processes. However, one limitation of using 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine. One area of interest is the development of new methods for synthesizing the compound, which could lead to more efficient and cost-effective production. Another area of interest is the identification of new proteins that can be modified by 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine, which could provide new insights into their roles in cellular processes. Additionally, the use of 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine in combination with other chemical compounds could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine can be synthesized using a variety of methods, including the reaction of p-toluenesulfonyl chloride with 1-(2-methoxyphenyl)piperazine in the presence of a base. The resulting product is then purified using column chromatography. Other methods of synthesis have also been reported in the literature, including the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine has been used in a wide range of scientific research applications, including the study of ion channels, enzymes, and membrane proteins. It has been shown to be a useful tool for modifying the function of these proteins, allowing researchers to investigate their roles in cellular processes. 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine has also been used in the study of neurotransmitter transporters, where it has been shown to be a potent inhibitor of these proteins.
Propiedades
Número CAS |
83863-44-9 |
|---|---|
Nombre del producto |
1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine |
Fórmula molecular |
C18H22N2O3S |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H22N2O3S/c1-15-7-9-16(10-8-15)24(21,22)20-13-11-19(12-14-20)17-5-3-4-6-18(17)23-2/h3-10H,11-14H2,1-2H3 |
Clave InChI |
LGBHNNGNTSGBAA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Otros números CAS |
83863-44-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)
![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)
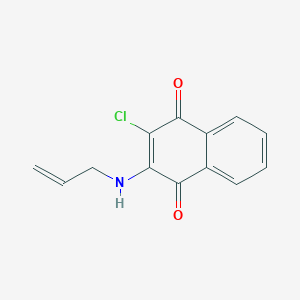
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)



